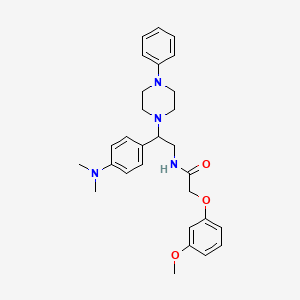

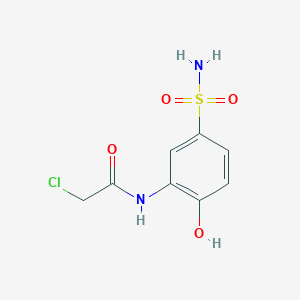

2-氯-N-(2-羟基-5-磺酰胺基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

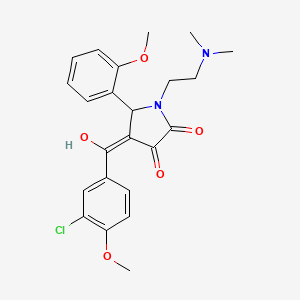

The compound "2-chloro-N-(2-hydroxy-5-sulfamoylphenyl)acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds that have been studied for their potential biological activities. Although the exact compound is not directly mentioned in the provided papers, similar compounds with related structures have been synthesized and characterized, suggesting that the compound may share some of the chemical and physical properties as well as biological activities with these analogs.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from various substituted or unsubstituted aromatic organic acids, which are converted into corresponding esters, hydrazides, and then further into target compounds such as oxadiazole-thiols and acetamides . For instance, the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide was achieved by stirring the oxadiazole-thiols with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide in the presence of N,N-dimethyl formamide (DMF) and sodium hydride (NaH) . Similar methodologies could potentially be adapted for the synthesis of "2-chloro-N-(2-hydroxy-5-sulfamoylphenyl)acetamide."

Molecular Structure Analysis

The molecular structure of related acetamides has been studied using various spectroscopic techniques such as NMR, IR, and mass spectrometry . For example, the structure of 2-hydroxy-N-methyl-N-phenyl-acetamide was confirmed through IR and MS spectroscopy, and the characteristic peaks were assigned . Additionally, X-ray crystallography has been used to determine the molecular structure of certain substituted N-(2-hydroxyphenyl)acetamides, providing insights into the intramolecular hydrogen bonding and electronic behavior .

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored in various reactions. For instance, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic compounds, which can further undergo hydrolysis to form silanols . These reactions indicate that the hydroxy and acetamide functional groups in these molecules are reactive sites that can participate in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been inferred from their synthesis and structural characterization. The polarity and conformational preferences of certain acetamides have been studied using the dipole moment method and quantum chemical calculations, revealing the existence of preferred conformers and equilibrium mixtures of conformers . The solubility, stability, and reactivity of these compounds are likely influenced by their molecular structure and the presence of specific functional groups.

科学研究应用

细胞毒活性

一项研究探讨了由 2-氯-N-(4-磺酰胺基苯基)乙酰胺合成的磺酰胺衍生物的细胞毒活性,针对乳腺癌 (MDA-MB-231) 和结肠癌 (HT-29) 细胞系。一种化合物对乳腺癌细胞系表现出有效的活性,表明其在癌症治疗中的应用潜力 (Ghorab 等人,2015 年)。

环境影响评估

评估了环境样品中氯乙酰胺除草剂(包括 acetochlor 衍生物)的存在和降解,以了解其影响。这些研究提供了对这些化合物在各种生态系统中持久性和分解的见解,突出了监测和管理环境污染的重要性 (Kolpin 等人,1996 年); (Rodríguez-Cruz & Lacorte, 2005)。

抗菌性能

对源自 N-(4-羟基苯基)乙酰胺的新偶氮配合物的制备和表征的研究显示出对各种病原体的抗菌活性,表明具有开发新型抗菌剂的潜力 (Fahad, 2017)。

化学合成方法

已经对使用固定化脂肪酶对 2-氨基苯酚进行化学选择性乙酰化进行了研究,展示了合成 N-(2-羟基苯基)乙酰胺的有效途径,这对于抗疟疾药物的天然合成至关重要 (Magadum & Yadav, 2018)。

作用机制

Target of Action

The primary target of 2-chloro-N-(2-hydroxy-5-sulfamoylphenyl)acetamide is carbonic anhydrase IX (CA IX) . CA IX is overexpressed in many solid tumors and plays a significant role in tumor cell proliferation and survival .

Mode of Action

The compound interacts with its target, CA IX, by inhibiting its activity . This inhibition disrupts the normal functioning of the enzyme, leading to a decrease in tumor cell proliferation .

Biochemical Pathways

The inhibition of CA IX affects the biochemical pathways related to cell proliferation and survival . Specifically, it disrupts the process of anaerobic glycolysis, which is upregulated in tumor cells . This disruption can lead to a decrease in tumor growth and survival .

Result of Action

The inhibition of CA IX by 2-chloro-N-(2-hydroxy-5-sulfamoylphenyl)acetamide leads to a decrease in tumor cell proliferation and survival . This can result in a reduction in tumor size and potentially improve the prognosis for patients with solid tumors .

属性

IUPAC Name |

2-chloro-N-(2-hydroxy-5-sulfamoylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O4S/c9-4-8(13)11-6-3-5(16(10,14)15)1-2-7(6)12/h1-3,12H,4H2,(H,11,13)(H2,10,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPDQPVXCXFYQIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)NC(=O)CCl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-fluoro-2-(1-methyl-1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3008521.png)

![[1-benzyl-2-(benzylsulfanyl)-1H-imidazol-5-yl]methanol](/img/structure/B3008523.png)

![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(furan-2-ylmethyl)-1H-pyrrol-3(2H)-one](/img/structure/B3008524.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide](/img/structure/B3008527.png)

![2-[[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3008531.png)

![Octahydrofuro[3,4-c]pyridine](/img/structure/B3008536.png)

![2-chloro-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B3008537.png)